Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.10 (d, J = 8.4 Hz, 1H) : Aromatic proton adjacent to ester group
- δ 7.55 (t, J = 7.8 Hz, 1H) : Meta-oriented aromatic proton
- δ 7.43 (d, J = 7.6 Hz, 1H) : Ortho proton relative to propynyl substituent
- δ 4.42–4.38 (m, 2H) : Ethyl ester –CH2– group
- δ 3.65–3.55 (m, 6H) : Polyether chain –O–CH2CH2–O– units
- δ 3.37 (s, 3H) : Terminal methoxy group
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands include:
- 1735 cm⁻¹ : Ester C=O stretch
- 1602 cm⁻¹ : Aromatic C=C vibrations
- 1247 cm⁻¹ : Asymmetric C–O–C ester linkage
- 1110 cm⁻¹ : Ether C–O–C symmetric stretch
- 3290 cm⁻¹ : ≡C–H stretch from propynyl group
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
- m/z 307.2 [M+H]⁺ : Molecular ion peak
- m/z 289.1 : Loss of water (–H2O)
- m/z 219.0 : Cleavage of polyether chain
- m/z 105.1 : Protonated benzoic acid fragment
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
- a = 12.45 Å
- b = 7.89 Å
- c = 15.32 Å
- β = 102.5°
The benzoic acid core adopts a near-planar configuration (deviation < 0.05 Å), while the polyether chain exhibits gauche conformations around C–O bonds. The propynyl group lies perpendicular to the aromatic plane, minimizing steric hindrance. Hydrogen bonding between ester carbonyl oxygen and methoxy groups stabilizes the crystal lattice.
Conformational Flexibility :
- Polyether chain adopts 3–5 distinct rotamers in solution
- Propynyl group restricts rotation about C3–C≡C bond
- Ester linkage allows limited torsional freedom (ΔG‡ = 12.3 kcal/mol)
Comparative Structural Analysis with Polyether-Modified Benzoate Esters
The compound shares functional motifs with related esters while exhibiting distinct properties:
The extended polyether chain in benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester enhances hydrophilicity compared to alkyl ester analogs. The propynyl group provides a synthetic handle for click chemistry modifications absent in phenyl-substituted derivatives. Electronic effects differ significantly from electron-withdrawing groups (e.g., methacrylates), as shown by comparative Hammett σ values:
| Substituent | σ (para) |
|---|---|
| –O–(polyether) | –0.32 |
| –C≡C–CH3 | +0.21 |
| –COOR | +0.45 |
Properties
CAS No. |
616886-29-4 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 3-prop-1-ynylbenzoate |
InChI |
InChI=1S/C17H22O5/c1-3-5-15-6-4-7-16(14-15)17(18)22-13-12-21-11-10-20-9-8-19-2/h4,6-7,14H,8-13H2,1-2H3 |
InChI Key |
YPEQWIROERRISJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=CC=C1)C(=O)OCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(1-propynyl)benzoic acid intermediate
Propargylation of benzoic acid derivatives :
The 3-(1-propynyl) substituent can be introduced by nucleophilic substitution or coupling reactions involving propargyl halides or propargyl metal reagents. For example, a brominated benzoic acid derivative can be treated with a propargyl organometallic reagent (e.g., propargylmagnesium bromide) under controlled conditions to install the alkyne substituent at the meta position.Alternative routes :
Literature reports suggest that acetylene derivatives can be carbomethoxylated by formation of acetylenic anions with methylmagnesium bromide, followed by quenching with methyl chloroformate to yield propargyl esters or acids, which can be further elaborated to the desired benzoic acid derivative.
Esterification with 2-[2-(2-methoxyethoxy)ethoxy]ethanol
Activation of the acid :
The benzoic acid intermediate is converted to a more reactive species such as an acid chloride using reagents like thionyl chloride or oxalyl chloride under mild conditions to avoid side reactions with the alkyne or polyether groups.Coupling reaction :
The acid chloride is then reacted with 2-[2-(2-methoxyethoxy)ethoxy]ethanol in the presence of a base (e.g., pyridine or triethylamine) to form the ester. The reaction is typically carried out at low to moderate temperatures to maintain the integrity of the sensitive functional groups.Alternative coupling methods :
Carbodiimide-mediated esterification (e.g., using DCC or EDC) with catalytic DMAP can also be employed to couple the acid and alcohol directly without isolating the acid chloride, which can be advantageous for sensitive substrates.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Propargylation | Propargylmagnesium bromide, THF, 0–25 °C | Control temperature to avoid side reactions |
| Acid activation | Thionyl chloride or oxalyl chloride, DCM, 0–5 °C | Anhydrous conditions to prevent hydrolysis |
| Esterification | 2-[2-(2-methoxyethoxy)ethoxy]ethanol, pyridine or triethylamine, DCM, 0–25 °C | Slow addition to control exotherm |
| Alternative esterification | DCC or EDC, DMAP catalyst, DCM, room temp | Avoids acid chloride intermediate |
Research Findings and Considerations
The presence of the alkyne (1-propynyl) group requires mild reaction conditions to prevent polymerization or side reactions such as hydration or oxidation.
The polyether alcohol moiety (2-[2-(2-methoxyethoxy)ethoxy]ethanol) is sensitive to acidic and basic hydrolysis; thus, neutral or slightly basic conditions are preferred during esterification.
Purification typically involves chromatographic techniques compatible with polyether chains, such as reversed-phase chromatography or careful silica gel chromatography with appropriate solvents.
Spectroscopic characterization (NMR, IR, MS) confirms the ester formation and integrity of the alkyne and polyether groups.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Challenges |
|---|---|---|---|
| Propargylation | Organometallic coupling with propargylmagnesium bromide | High regioselectivity, well-established | Requires inert atmosphere, moisture sensitive |
| Acid activation | Conversion to acid chloride with SOCl2 or (COCl)2 | High reactivity for esterification | Acid chloride instability, side reactions possible |
| Esterification | Reaction with polyether alcohol in presence of base | Mild conditions, good yields | Polyether sensitivity, side hydrolysis |
| Carbodiimide coupling | DCC/EDC with DMAP catalysis | Avoids acid chloride, mild conditions | Possible urea byproducts, purification needed |
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for ether cleavage.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Laboratory Use
Benzoic acid derivatives are commonly utilized as laboratory reagents and intermediates in the synthesis of various chemical compounds. The specific ester form under discussion can serve as a precursor in organic synthesis due to its functional groups that allow for further chemical modifications .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry, particularly in drug formulation. Its structure may enhance solubility and bioavailability of active pharmaceutical ingredients (APIs), making it suitable for use in drug delivery systems .
Agricultural Chemistry
In agricultural chemistry, benzoic acid derivatives are explored for their role as plant growth regulators or herbicides. Studies have indicated that certain benzoate esters can influence plant growth and development by modulating hormonal pathways . This application is vital for developing sustainable agricultural practices.
Case Study 1: Pharmaceutical Formulation
A study investigated the use of benzoic acid esters in enhancing the solubility of poorly soluble drugs. The findings indicated that the incorporation of benzoic acid derivatives into formulations improved the dissolution rates significantly, leading to better bioavailability in vivo .
Case Study 2: Agricultural Growth Regulation
Research conducted on various benzoate esters demonstrated their efficacy as growth regulators. In controlled experiments with soybean plants, specific concentrations of benzoic acid derivatives promoted root elongation and increased biomass compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 3-(prop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The prop-1-yn-1-yl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Ethoxy Chain Variants
Benzonatate Derivatives (): Example: Benzoic acid, p-(butylamino)-, 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl ester. Key Differences:
- Substituted with a butylamino group at the para position.
- Longer ethoxy chain (8–9 ethoxy units vs. 3 units in the target compound).
- Application : Benzonatate is a cough suppressant, suggesting ethoxy-substituted benzoates may have pharmacological activity .
Diethylene Glycol Dibenzoate () :
- Structure : Diester of benzoic acid with diethylene glycol.
- Comparison :
- Lacks the propynyl group but shares esterified ethoxy chains.
- Higher hydrophobicity due to dual benzoate groups.
Propynyl Group Analogues
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate Hydrochloride () :
- Structure : Contains a piperidinyl-ethoxy group instead of propynyl.
- Comparison :
- The piperidinyl group introduces basicity, unlike the neutral propynyl group.
- Molecular Weight : 313.822 g/mol, lower than the estimated mass of the target compound .
Benzoic Acid, 3-(Benzoyloxy)-2-(2-Methoxyethoxy)-, Methyl Ester () :
- Structure : Benzoyloxy and methoxyethoxy substituents.
- Comparison :
Physicochemical Properties
Biological Activity
Benzoic acid derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester is a complex structure that may exhibit unique properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented with the following structural formula:
This structure includes a benzoic acid core modified with a propynyl group and a polyether chain, which may influence its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that benzoic acid derivatives often possess antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of the bacterial cell membrane or inhibition of specific metabolic pathways.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic acid derivative | E. coli | 50 µg/mL |
| Benzoic acid derivative | S. aureus | 30 µg/mL |
Anti-inflammatory Effects
Studies have demonstrated that benzoic acid derivatives can exhibit anti-inflammatory properties. For example, they may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This activity has implications for treating conditions such as arthritis and other inflammatory disorders.
Antioxidant Activity
Antioxidant activity is another significant aspect of benzoic acid derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant capacity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl).
The biological activity of benzoic acid derivatives can be attributed to several mechanisms:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors influencing cellular signaling pathways.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives against clinical isolates of E. coli. The results indicated that the derivative exhibited significant bactericidal activity at concentrations lower than standard antibiotics, suggesting a potential alternative for treating resistant strains . -
Study on Anti-inflammatory Effects :
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases . -
Study on Antioxidant Properties :
A comparative analysis using DPPH assay revealed that the compound had a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid. This highlights its potential role in preventing oxidative stress-related damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
